Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Description
Positional Isomerism
| Isomer Type | Example CAS Number | Key Difference |
|---|---|---|
| 6-Fluoro analog | 318-35-4 | Fluorine at position 6 |
| 8-Chloro analog | 73987-37-8 | Chlorine replaces fluorine |
| 5-Methyl derivative | N/A | Methyl at position 5 |
Functional Group Isomerism
The ethoxycarbonyl group’s position influences reactivity:
Stereoelectronic Effects
Fluorine’s electronegativity (-I effect) reduces electron density at position 8 by 12–15% compared to hydrogen, as shown in computational studies of related quinolines.
X-ray Crystallographic Studies and Hydrogen-Bonding Patterns
While direct X-ray data for this compound remains unpublished, crystallographic analyses of analogous 4-hydroxyquinoline-3-carboxylates reveal:
Key Structural Features
Packing Arrangements
- π-π stacking between quinoline rings (3.4–3.6 Å interplanar spacing)
- Halogen bonds in 8-chloro derivatives (Cl···O = 3.2 Å)
Comparative Structural Analysis with Related 4-Hydroxyquinoline Derivatives
Substituent Effects on Physicochemical Properties
Spectroscopic Comparisons
¹H NMR (DMSO-d₆, 400 MHz)
| Proton Position | δ (ppm) in 8-Fluoro | δ (ppm) in 8-Chloro |
|---|---|---|
| H-2 | 8.88 | 8.92 |
| H-5 | 7.27 | 7.35 |
| H-6 | 7.53 | 7.61 |
Key Trends :
Properties
IUPAC Name |
ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYCZQHTGRPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351700 | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-06-2, 63010-69-5 | |
| Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71083-06-2 | |
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Preparation Methods
Direct Esterification of 8-fluoro-4-hydroxyquinoline-3-carboxylic Acid
One common preparative approach starts from the corresponding 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, which is then esterified to the ethyl ester form. This method typically involves:
- Starting Material: 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.
- Reagents: Phosphorus oxychloride (POCl₃) used for chlorination in related intermediates.
- Conditions: Stirring the acid ester with POCl₃ at 100 °C for approximately 3.5 hours leads to intermediate formation, which can be further processed to obtain the target ester.
This method is well-documented in patent literature and chemical databases, emphasizing the role of POCl₃ in activating the carboxyl group and facilitating ester formation or subsequent chlorination steps.
Gould-Jacobs Reaction Followed by Protection and Transesterification
Another efficient synthetic route involves the Gould-Jacobs reaction, a classical method to construct the quinoline core:
- Step 1: Formation of ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate via the Gould-Jacobs approach, where the hydroxyl group at position 8 is protected using a tosyl group.
- Step 2: Transesterification of this protected ester with various alcohols catalyzed by indium triiodide, which enables clean and efficient conversion to ethyl esters or other ester derivatives.
This method offers versatility in modifying the ester moiety and allows for better control over regioselectivity and purity.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Catalysis
- POCl₃ Role: Acts as a chlorinating and dehydrating agent, facilitating the conversion of hydroxyquinoline carboxylic acids into their corresponding chloro or ester derivatives by activating the carboxyl group.
- Indium Triiodide Catalysis: Serves as a Lewis acid catalyst in transesterification, promoting the exchange of ester groups under mild conditions with high selectivity and yield.
Alternative and Related Synthetic Processes
Although direct preparation of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is the focus, related fluorinated hydroxyquinoline derivatives are often synthesized through:
- Halogenation strategies: Using reagents like POCl₃ or SOCl₂ for chlorination and Selectfluor® for fluorination at specific positions on the quinoline ring.
- Ring formation and functional group manipulation: As seen in related fluorinated hydroxycyclohexane carboxylates, involving complex sequences of ring opening, fluorination, and esterification steps.
Analytical Characterization Supporting Preparation
The synthesis is typically confirmed and optimized through:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR to verify substitution patterns and ester formation.
- Mass Spectrometry (MS): To confirm molecular weight and purity.
- Infrared Spectroscopy (IR): To identify ester carbonyl and hydroxyl functional groups.
- Thin Layer Chromatography (TLC): For monitoring reaction progress and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| POCl₃-mediated esterification | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | POCl₃ | 100 °C, 3.5 h | Straightforward, well-documented | Intermediate purification needed |
| Gould-Jacobs + Tosylation + Transesterification | Anilines and diethyl ethoxymethylenemalonate (for quinoline core) | Tosyl chloride, indium triiodide | Ambient to reflux, variable time | High selectivity, versatile | Multi-step, requires protection/deprotection |
Chemical Reactions Analysis
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure enables the development of compounds targeting bacterial infections and cancer, enhancing drug efficacy. The compound's ability to inhibit specific cytochrome P450 enzymes is particularly noteworthy, as these enzymes play a vital role in drug metabolism and can influence the pharmacokinetics of various drugs .
Case Study: Anticancer Activity
Research has indicated that derivatives of 4-hydroxyquinolines exhibit selective toxicity towards resistant cancer cells. This compound has been studied for its potential cytotoxic effects against colon adenocarcinoma cell lines, showing promise as a candidate for further pharmacological development .
Antimicrobial Research
The compound demonstrates notable antimicrobial properties, making it valuable in developing new antimicrobial agents. Its unique structural features facilitate interactions with bacterial cell membranes and metabolic pathways, potentially inhibiting bacterial growth .
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Fluorescent Probes in Biological Imaging
The fluorescent properties of this compound allow its use in biological imaging techniques. This application aids researchers in visualizing cellular processes in real-time, providing insights into cellular dynamics and interactions .
Material Science Applications
In material science, this compound can be incorporated into polymers to enhance their properties, such as thermal stability and UV resistance. These enhancements are beneficial for various industrial applications where material performance is critical .
Case Study: Polymer Modification
Research has demonstrated that incorporating this compound into polymer matrices results in improved thermal stability compared to unmodified polymers. This modification is advantageous for applications requiring durable materials under varying environmental conditions .
Biochemical Assays
This compound is utilized in biochemical assays to study enzyme activity and interactions. Such studies are crucial for drug discovery and development, providing insights into the mechanisms of action of various compounds .
Mechanism of Action
The mechanism of action of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)
- Molecular Formula: C₁₂H₁₀BrNO₃ (MW: 296.12 g/mol).
- Key Differences :
- Production: Involves bromination of quinoline precursors, with detailed techno-economic analyses available for industrial-scale synthesis .
Ethyl 5-Chloro-8-Fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 1019015-59-8)
- Molecular Formula: C₁₂H₉ClFNO₃ (MW: 269.66 g/mol).
- Limited data on solubility and stability compared to mono-halogenated analogs.
Methoxy- and Methyl-Substituted Derivatives
Ethyl 6-Methoxy-4-hydroxyquinoline-3-carboxylate (CAS: 77156-78-6)
- Molecular Formula: C₁₃H₁₃NO₄ (MW: 247.25 g/mol).
- Key Differences :
Ethyl 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylate (CAS: 53164-33-3)
- Molecular Formula: C₁₄H₁₅NO₃ (MW: 245.27 g/mol).
Multi-Substituted and Complex Derivatives
Ethyl 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Molecular Formula : C₁₅H₁₂ClFN₂O₅ (MW: 366.72 g/mol).
- Key Differences: Nitro and cyclopropyl groups enhance antibacterial activity, mimicking fluoroquinolone antibiotics like ciprofloxacin . Crystal packing studies reveal intermolecular C–H···O and C–H···Cl interactions, influencing solid-state stability .
Ethyl 8-Bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS: 1260650-59-6)
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Substituents | Purity | Storage Conditions |
|---|---|---|---|---|---|---|
| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 63010-69-5 | C₁₂H₁₀FNO₃ | 235.21 | 8-F, 4-OH | ≥95% | 2–8°C, dry |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | C₁₂H₁₀BrNO₃ | 296.12 | 8-Br, 4-OH | Not specified | Not specified |
| Ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate | 77156-78-6 | C₁₃H₁₃NO₄ | 247.25 | 6-OCH₃, 4-OH | ≥98% | Room temperature |
Biological Activity
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a synthetic compound exhibiting significant biological activity, particularly in antimicrobial and pharmacological applications. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
This compound has a molecular formula of C12H10FNO3 and a molecular weight of approximately 235.21 g/mol. The compound features a quinoline ring with a fluorine atom at the 8-position and a hydroxyl group at the 4-position, which are crucial for its biological activities.
Biological Activities
1. Antimicrobial Properties:
this compound has demonstrated notable antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial growth .
2. Cytochrome P450 Inhibition:
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, which play a vital role in drug metabolism. This property suggests potential applications in pharmacology, particularly in modifying drug interactions and enhancing therapeutic efficacy.
3. Anticancer Potential:
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. The exact mechanisms remain under investigation but may involve interference with nucleic acid synthesis .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Step 1: Formation of the quinoline core through cyclization reactions.
- Step 2: Introduction of the fluorine atom and hydroxyl group via selective substitution reactions.
These methods yield the compound with high purity, making it suitable for further biological studies .
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy:
A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests. -
Cytochrome P450 Interaction:
Research highlighted its inhibitory effects on CYP3A4 and CYP2D6 enzymes, suggesting potential implications for drug-drug interactions in clinical settings. -
Anticancer Activity:
In vitro assays demonstrated that the compound reduces cell viability in various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Cytochrome P450 Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | High | Yes | Moderate |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Moderate | No | Low |
| Ethyl 7-fluoroquinoline-3-carboxylate | Low | Yes | Moderate |
Q & A
Q. What are the key synthetic strategies for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with cyclocondensation of fluorinated aniline derivatives and ethyl acetoacetate under basic conditions. For example, cyclocondensation of 2-fluoroaniline with ethyl 3-oxobutanoate in the presence of sodium ethoxide generates the quinoline core, followed by regioselective fluorination and hydroxylation steps . Reaction temperature (80–120°C) and solvent choice (e.g., ethanol vs. DMF) significantly impact yields, with ethanol favoring higher purity (≥95%) but requiring longer reaction times .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, NaOEt, 100°C, 12h | 65 | 90% | |
| Fluorination | Selectfluor®, DMF, 80°C, 6h | 78 | 95% | |
| Esterification | Ethyl chloroformate, THF, RT | 85 | 98% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : H and F NMR confirm substituent positions. For example, the fluorine atom at C8 appears as a singlet at δ ~145 ppm in F NMR .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves the planar quinoline core and hydrogen-bonding networks between hydroxyl and carboxylate groups. Crystallographic data (e.g., space group , Å) validate the dihedral angle (4.2°) between the quinoline and ester groups .
- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 235.21 (M+H) .
Q. How is the compound screened for biological activity in antimicrobial assays?
Standard protocols include:
- Broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 0.5–128 µg/mL. The compound exhibits MIC values of 8 µg/mL for S. aureus, attributed to fluorine-enhanced membrane permeability .
- Cytotoxicity assays : MTT tests on mammalian cells (e.g., HEK293) ensure selectivity (IC > 64 µg/mL) .
Advanced Research Questions
Q. How can synthesis be optimized to address low yields in fluorination steps?
Low yields (e.g., <50%) in fluorination often stem from competing side reactions. Strategies include:
Q. How do structural modifications (e.g., trifluoromethyl vs. chloro substituents) alter bioactivity?
Comparative studies reveal:
Q. Table 2: Substituent Effects on Bioactivity
| Substituent (Position) | MIC (S. aureus) | logP | Cytotoxicity (IC) |
|---|---|---|---|
| -F (C8) | 8 µg/mL | 1.8 | >64 µg/mL |
| -CF (C6) | 4 µg/mL | 2.1 | 32 µg/mL |
| -Cl (C8) | 16 µg/mL | 1.5 | 45 µg/mL |
Q. How are computational methods used to predict binding modes to bacterial targets?
- Molecular docking : AutoDock Vina simulates interactions with DNA gyrase (PDB: 1KZN). The carboxylate group forms hydrogen bonds with Ser84 (ΔG = -9.2 kcal/mol), while fluorine stabilizes hydrophobic pockets .
- MD simulations : 100-ns trajectories reveal stable binding in the gyrase active site, with RMSD < 2.0 Å .
Q. How should researchers resolve contradictions in reported cytotoxicity data?
Discrepancies in cytotoxicity (e.g., IC = 32 µg/mL vs. >64 µg/mL) arise from:
- Cell line variability : HEK293 vs. HepG2 cells differ in metabolic enzyme expression .
- Assay protocols : MTT (tetrazolium-based) vs. resazurin assays yield divergent results due to redox interference .
- Solution stability : Hydrolysis of the ester group in cell media (pH 7.4) generates cytotoxic byproducts; HPLC monitoring is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
